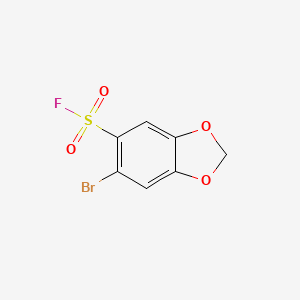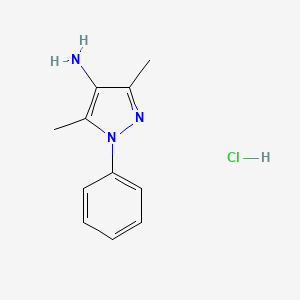
Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is a chemical compound with the molecular formula C4H9NaO4S2. It is known for its unique structural properties, which include a hydroxyl group, a methylsulfanyl group, and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate typically involves the reaction of 2-hydroxypropane-2-sulfonic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.
Types of Reactions:
Oxidation: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, alcohols.
Substitution Products: Ethers, esters.
Applications De Recherche Scientifique
Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved in its action include redox reactions, nucleophilic substitution, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Sodium 2-hydroxypropane-2-sulfonate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Sodium methylsulfonate: Contains a sulfonate group but lacks the hydroxyl and methylsulfanyl groups, resulting in different chemical properties.
Sodium 2-hydroxy-1-(ethylsulfanyl)propane-2-sulfonate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and stability.
Uniqueness: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C4H9NaO4S2 |
|---|---|
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
sodium;2-hydroxy-1-methylsulfanylpropane-2-sulfonate |
InChI |
InChI=1S/C4H10O4S2.Na/c1-4(5,3-9-2)10(6,7)8;/h5H,3H2,1-2H3,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
BOSXSYROEQAPAP-UHFFFAOYSA-M |
SMILES canonique |
CC(CSC)(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



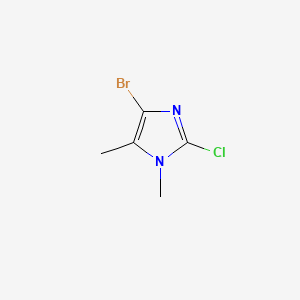
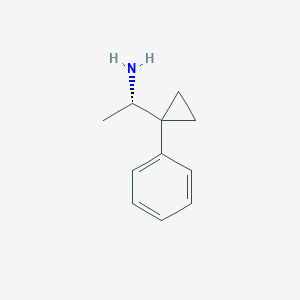

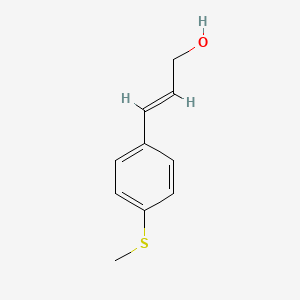


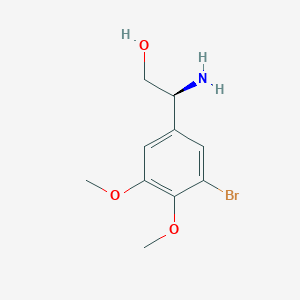
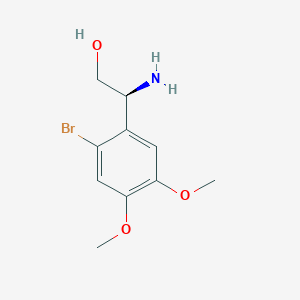

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)

